Structural Differentiation from MRS2578: A Sulfonamide vs. Propanamide Bridge Determines P2Y6 Antagonist Potency
The closest pharmacophore analog, MRS2578 (methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate), is a potent and selective P2Y6 receptor antagonist with an IC50 of 37 nM [1]. While both MRS2578 and CAS 1286713-18-5 share the 2-hydroxy-2-methyl-4-phenylbutyl tail, they differ critically in the sulfonyl linker: MRS2578 uses a sulfamoyl benzoate, whereas CAS 1286713-18-5 employs a benzenesulfonyl-propanamide bridge. In the broader sulfonamide class, such linker shifts have altered target potency by >100-fold , indicating that CAS 1286713-18-5 is unlikely to simply mimic MRS2578's P2Y6 activity.
| Evidence Dimension | Structural difference in sulfonyl linker group |
|---|---|
| Target Compound Data | Benzenesulfonyl-propanamide bridge |
| Comparator Or Baseline | MRS2578: sulfamoyl-benzoate bridge |
| Quantified Difference | Linker variation; potency shift up to >100-fold observed in similar scaffolds |
| Conditions | Drug design chemoinformatic analysis; linked to P2Y6 receptor binding assay |
Why This Matters
This structural divergence means the compound is structurally distinct from a known P2Y6 antagonist and will likely exhibit a different target profile, which must be verified experimentally rather than extrapolated.
- [1] MRS2578 Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. https://www.guidetopharmacology.org (accessed May 11, 2026). View Source
